

A Comparative Guide to the Spectroscopic Validation of 2-(Aminomethyl)aniline Derivatives

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Compound of Interest

Compound Name: 2-(Aminomethyl)aniline

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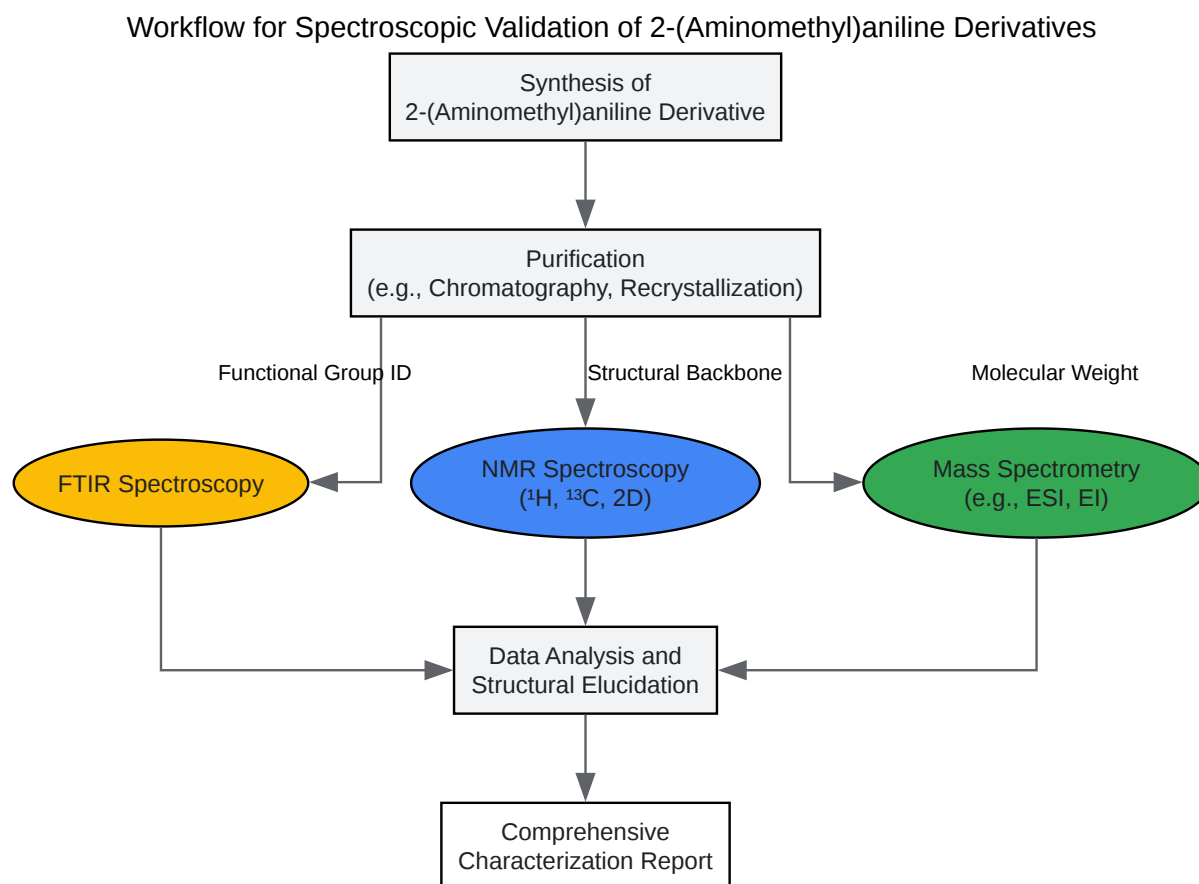
This guide provides an objective comparison of key spectroscopic techniques for the structural validation and purity assessment of **2-(aminomethyl)aniline** and its derivatives. The correct identification and characterization of these compounds are crucial for their application in pharmaceutical synthesis and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and comparative data.

Spectroscopic Techniques at a Glance

A multi-technique approach is essential for the unambiguous structural elucidation of **2-(aminomethyl)aniline** derivatives.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** Provides the most detailed information about the molecular structure by revealing the chemical environment, connectivity, and number of hydrogen and carbon atoms.
- **Infrared (IR) Spectroscopy:** Identifies the key functional groups present in the molecule, such as N-H and C-N bonds, and provides insights into the substitution pattern on the aromatic ring.
- **Mass Spectrometry (MS):** Determines the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

The logical workflow for the spectroscopic validation of a synthesized **2-(aminomethyl)aniline** derivative is illustrated in the following diagram.



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Caption: A logical workflow for the comprehensive spectroscopic validation of a synthesized organic compound.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **2-(aminomethyl)aniline** and a selection of its derivatives, providing a basis for comparison.

Compound Name	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Key IR Absorptions (cm^{-1})	Mass Spec (m/z)
2-(Aminomethyl)aniline	Aromatic H: 6.6-7.2-CH ₂ -. ~3.8-NH ₂ (benzyl): ~1.5 (br s)-NH ₂ (aryl): ~4.5 (br s)	Aromatic C: 115-145-CH ₂ -. ~45	N-H stretch (amine): 3300-3500C-N stretch (aromatic): 1250-1335N-H bend (primary amine): 1580-1650	M ⁺ = 122
5-Chloro-2-methylaniline[1]	Aromatic H: 6.6-7.0-CH ₃ : ~2.1-NH ₂ : ~3.7 (br s)	Aromatic C: 115-145-CH ₃ : ~17	N-H stretch (amine): ~3400, ~3300C-Cl stretch: 600-800	M ⁺ = 141, 143 (isotope peak) [1]Base Peak: 106 [M-Cl] ⁺
4-Nitroaniline[2][3]	Aromatic H (ortho to -NO ₂): ~8.1 (d)Aromatic H (ortho to -NH ₂): ~6.6 (d)-NH ₂ : ~4.4 (br s) [2]	Aromatic C: 113-153	N-H stretch (amine): ~3400, ~3300N-O stretch (nitro): ~1500, ~1330	M ⁺ = 138
N-Acetyl-2-(aminomethyl)aniline	Aromatic H: 7.0-7.5-CH ₂ -. ~4.3 (d)-NH (amide): ~8.2 (t)-COCH ₃ : ~2.0 (s)-NH ₂ : ~3.9 (br s)	Aromatic C: 120-140-CH ₂ -. ~43-C=O: ~170-CH ₃ : ~23	N-H stretch (amine & amide): 3200-3400C=O stretch (amide): ~1650	M ⁺ = 164

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise molecular structure.

Sample Preparation:

- Dissolve 5-10 mg of the purified **2-(aminomethyl)aniline** derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: 300-600 MHz NMR spectrometer.
- Nuclei: ¹H and ¹³C.
- Temperature: 25 °C.

¹H NMR Parameters:

- Pulse Sequence: Standard single pulse.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Sample Preparation:

- **Solid Samples (KBr Pellet):** Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- **Solid or Liquid Samples (ATR):** Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.

Instrumentation and Data Acquisition:

- **Spectrometer:** Fourier-Transform Infrared (FTIR) spectrometer.
- **Range:** 4000-400 cm^{-1} .
- **Resolution:** 4 cm^{-1} .
- **Number of Scans:** 16-32.
- A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

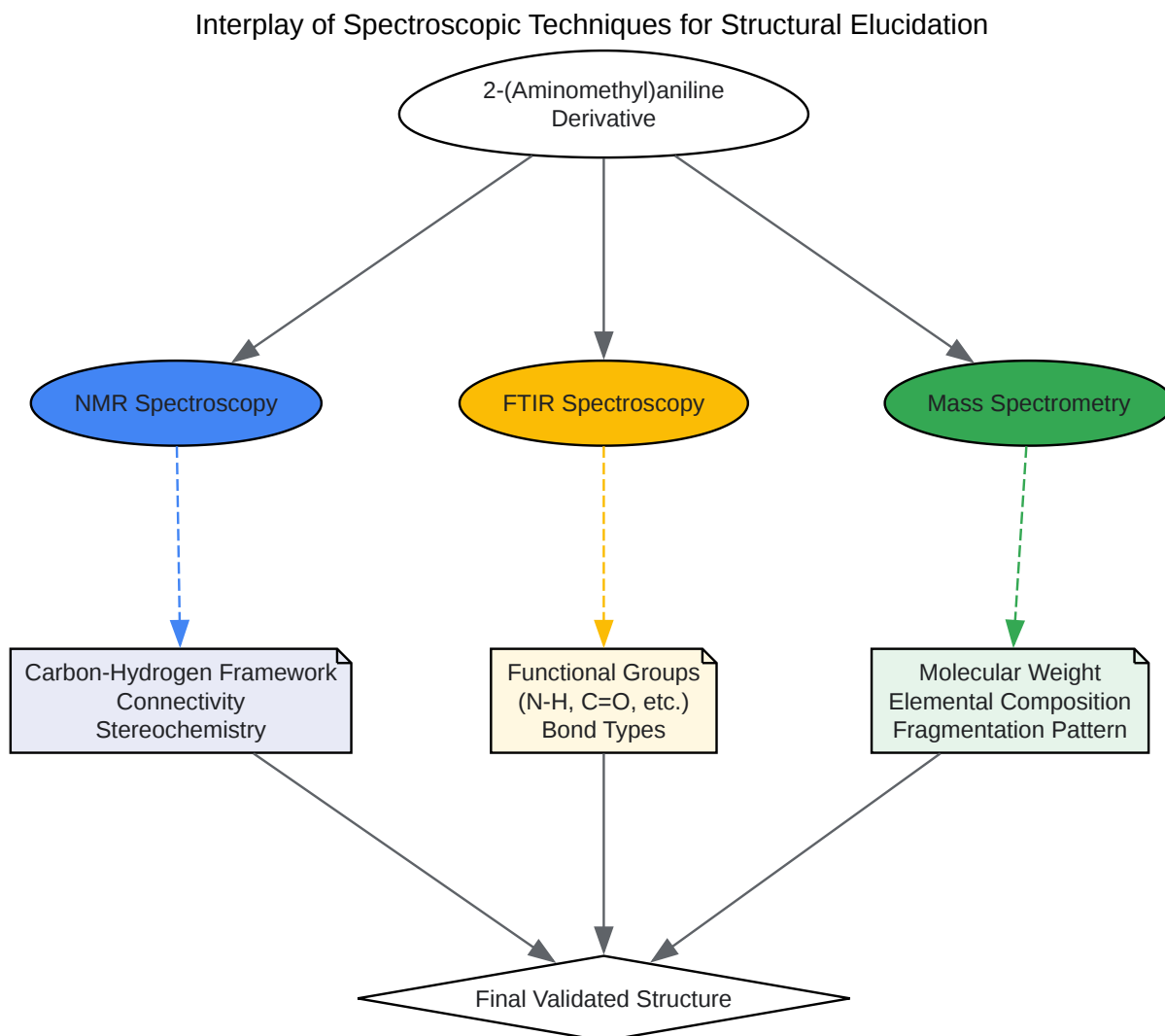
Sample Preparation:

- Prepare a dilute solution of the **2-(aminomethyl)aniline** derivative (1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.^[4]
- For Electrospray Ionization (ESI), the addition of a small amount of formic acid (0.1%) can promote protonation for analysis in positive ion mode.^[4]

Instrumentation and Data Acquisition:

- Mass Spectrometer: Typically coupled with a liquid chromatograph (LC-MS) for ESI or a gas chromatograph (GC-MS) for Electron Ionization (EI).
- Ionization Mode: Positive or negative ESI, or EI. For anilines, positive mode ESI ($[M+H]^+$) is common.^[4]
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition: The sample solution is either infused directly into the ionization source or injected onto a chromatographic column. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For further structural information, tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation spectrum.

The following diagram illustrates the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.



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Caption: The complementary information provided by different spectroscopic techniques for structural validation.

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